4-(chloromethyl)-1-(4-methoxyphenethyl)-1H-1,2,3-triazole
Overview
Description
4-(Chloromethyl)-1-(4-methoxyphenethyl)-1H-1,2,3-triazole (CMTPT) is a triazole derivative with a wide range of applications in scientific research. It is an organic compound with a molecular formula of C9H10ClN3O and a molecular weight of 213.64 g/mol. CMTPT has been studied extensively for its potential use in laboratory experiments and medical applications.
Scientific Research Applications
Synthesis and Material Applications
One study details the synthesis of triazolyl-functionalized energetic salts, presenting a method involving the reaction of 1-(chloromethyl)-1H-1,2,4-triazole with various agents, leading to compounds with good thermal stability and high density. This research underscores the potential of triazole derivatives in materials science, particularly in the development of energetic materials with desirable thermal and physical properties (Wang et al., 2007).
Intermolecular Interactions
Another study synthesizes and characterizes biologically active 1,2,4-triazole derivatives, exploring their crystal structures and the presence of various intermolecular interactions. The research provides insights into the structural features that contribute to the biological activity of triazole derivatives, offering a basis for designing new compounds with enhanced properties (Shukla et al., 2014).
Antimicrobial Activity
Further, novel 1,2,4-triazole derivatives have been synthesized and tested for antimicrobial activity. The compounds containing a 4-hydroxyphenyl group demonstrated moderate antimicrobial activity, indicating the potential of triazole derivatives as templates for developing new antimicrobial agents (Ünlüer et al., 2019).
Corrosion Inhibition
Research also highlights the application of triazole derivatives as corrosion inhibitors for mild steel in acidic media. These studies illustrate the efficiency of triazole-based compounds in protecting metals against corrosion, contributing to the field of corrosion science and offering insights into the development of new, more effective corrosion inhibitors (Li et al., 2007).
properties
IUPAC Name |
4-(chloromethyl)-1-[2-(4-methoxyphenyl)ethyl]triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-17-12-4-2-10(3-5-12)6-7-16-9-11(8-13)14-15-16/h2-5,9H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEOIZRCMHFHPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(4-methoxyphenethyl)-1H-1,2,3-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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